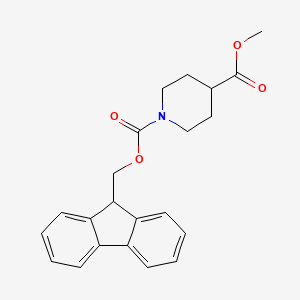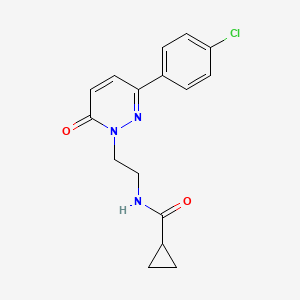
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research. It was first identified as a potential anti-cancer agent due to its ability to restore the function of the tumor suppressor protein p53, which is commonly mutated in many types of cancer.
Scientific Research Applications
Synthesis and Chemical Properties
- Hydrogen Bonding in Anticonvulsant Enaminones : This study explores the crystal structures and hydrogen bonding of anticonvulsant enaminones, providing insights into the conformations and intermolecular interactions critical for their activity (Kubicki, Bassyouni, & Codding, 2000).
- Novel Arylazothiazole Disperse Dyes : Research on the synthesis of heterocyclic aryl monoazo organic compounds, including those containing selenium, for dyeing polyester fibers and evaluating their antimicrobial activity, highlights the versatility of related chemical structures in various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Potential Biological Activities
- Antimicrobial Agents : Studies on compounds with similar structures demonstrate potential antimicrobial activities, indicating the research interest in developing new therapeutic agents based on these chemical scaffolds (Desai, Dodiya, & Shihora, 2011).
- Antitumor Activities : The synthesis and evaluation of certain derivatives have shown promising antitumor activities against specific cell lines, suggesting potential applications in cancer therapy (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Innovative Synthesis Techniques
- Regioselective Synthesis : Research demonstrates efficient and highly regioselective synthesis techniques under specific conditions, contributing to the advancement of chemical synthesis methodologies (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(21)20(19-14)10-9-18-16(22)12-1-2-12/h3-8,12H,1-2,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMREDBUEBTYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

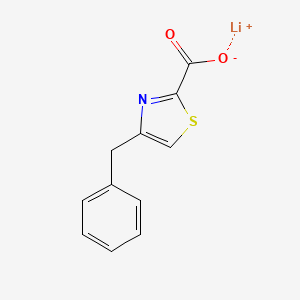
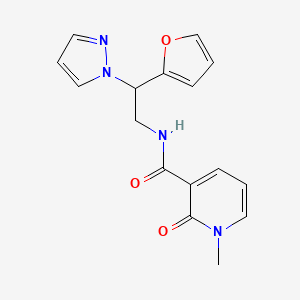
![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol](/img/structure/B2616719.png)

![5-(4-fluorobenzyl)-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616725.png)
![N-(2-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2616726.png)
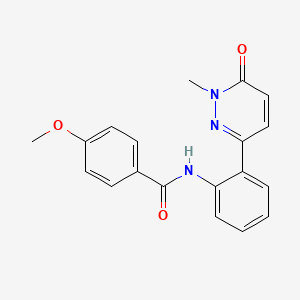
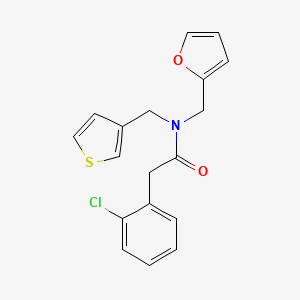
![2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2616730.png)

![2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B2616732.png)
![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)
